N-((1-benzylpiperidin-4-yl)methyl)propane-2-sulfonamide formate
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Overview
Description
N-((1-benzylpiperidin-4-yl)methyl)propane-2-sulfonamide formate is a useful research compound. Its molecular formula is C17H28N2O4S and its molecular weight is 356.48. The purity is usually 95%.
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Scientific Research Applications
Catalysis and Organic Synthesis
Sulfonamides, including sulfonamide derivatives, play a crucial role in catalysis and organic synthesis. For instance, 2-(Sulfooxy)propane-1,2,3-tricarboxylic acid, a related compound, has been utilized as a novel and green catalyst for the formylation of alcohols and amines with ethyl formate under neat conditions at room temperature, highlighting its potential in facilitating various organic reactions (Ghorbani‐Choghamarani & Akbaripanah, 2012).
Asymmetric Synthesis
Sulfonamide derivatives have been employed in the asymmetric transfer hydrogenation (ATH) of ketones, demonstrating their utility in the synthesis of chiral compounds. For example, C2-symmetric bis(sulfonamide)-cyclohexane-1,2-diamine-RhCp* complex has shown effectiveness in the ATH of aromatic ketones with aqueous sodium formate as the hydrogen source, achieving high enantioselectivity and yield (Cortez et al., 2006).
Drug Synthesis Intermediates
The synthesis and evaluation of sulfonamide derivatives for their antimicrobial properties demonstrate their importance as intermediates in drug synthesis. Compounds like 3-(2 or 4-arylpyridinium-1-yl)propane or butane-1-sulfonate have shown promising antimicrobial activity, suggesting their potential application in the development of new antimicrobial agents (Fadda, El-Mekawy, & AbdelAal, 2016).
Electrocatalysis
Research on the electrochemical reduction of carbon dioxide (CO2) to formate highlights the potential application of sulfonamide and related compounds in the development of catalysts for sustainable chemical processes. Sulfur-modulated tin sites, for example, have demonstrated high selectivity and efficiency in the electrochemical reduction of CO2 to formate, providing a pathway for the synthesis of value-added carbon-based fuels and feedstocks powered by renewable electricity (Zheng et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]propane-2-sulfonamide;formic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2S.CH2O2/c1-14(2)21(19,20)17-12-15-8-10-18(11-9-15)13-16-6-4-3-5-7-16;2-1-3/h3-7,14-15,17H,8-13H2,1-2H3;1H,(H,2,3) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCTRRUNSBMJNEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)NCC1CCN(CC1)CC2=CC=CC=C2.C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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